molecular formula C6H6BrNO B183262 5-Amino-2-bromophenol CAS No. 55120-56-4

5-Amino-2-bromophenol

Cat. No. B183262
CAS RN: 55120-56-4
M. Wt: 188.02 g/mol
InChI Key: UTWKTHGCIITRAB-UHFFFAOYSA-N
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Description

5-Amino-2-bromophenol is an organic compound with the molecular formula C6H6BrNO . It has a molecular weight of 188.02 g/mol . The compound appears as a powder .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-bromophenol consists of a phenol group (a benzene ring with a hydroxyl group) with bromine and amino substituents . The InChI code for the compound is 1S/C6H6BrNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 .


Physical And Chemical Properties Analysis

5-Amino-2-bromophenol has a melting point of 139-140°C . It is a powder in physical form . The compound has a topological polar surface area of 46.2 Ų and a complexity of 99.1 . It has no rotatable bonds .

Scientific Research Applications

  • Antioxidant Activity : Bromophenols, including derivatives similar to 5-Amino-2-bromophenol, have been identified in marine red algae like Rhodomela confervoides, showing potent antioxidant activities. These natural antioxidants are suggested to help prevent oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).

  • Antimicrobial and Anticancer Properties : Some bromophenols, structurally related to 5-Amino-2-bromophenol, have been tested against microorganisms and human cancer cell lines, although they were found inactive in these studies. These compounds were isolated from Rhodomela confervoides and synthesized for testing (Zhao et al., 2004).

  • Synthesis and Analytical Methods : The synthesis of bromophenol derivatives, including compounds related to 5-Amino-2-bromophenol, has been documented. These studies provide insights into the chemical properties and potential applications in various fields, including analytical chemistry (Sun Ducheng, 2012).

  • Chemiluminescence and DNA Detection : Bromophenol compounds have been employed as signal enhancers in chemiluminescent detection methods, including in sequence-specific DNA detection. This highlights their potential application in bioanalytical assays (Yu, Sheng, Zhao, & Fan, 2016).

  • Protein Tyrosine Phosphatase 1B Inhibition : Synthesized bromophenols have shown moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), indicating potential applications in the study of enzyme inhibition and related therapeutic areas (Guo, Li, Li, Shi, & Han, 2011).

  • In Vivo Metabolism Studies : Research on the metabolism of structurally related compounds in vivo, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, provides valuable information on the metabolic pathways and potential toxicological aspects of bromophenols (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-amino-2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWKTHGCIITRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435981
Record name 5-amino-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-bromophenol

CAS RN

55120-56-4
Record name 5-amino-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-bromophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 4-bromo-3-methoxy-phenylamine (37.6 g, 0.186 mol) and tetrabutylammonium iodide (96 g, 0.260 mol) in dichloromethane (1.2 L) was cooled down to −78° C. A 1M solution of boron trichloride in dichloromethane (520 mL, 0.521 mol) was added dropwise, within 20 min. The cooling bath was removed. After 3 hours, the reaction mixture was poured onto ice water (4.5 kg). The organic layer was extracted with water. The combined aqueous layers were washed with dichloromethane. The pH was adjusted to 9 using sodium hydrogencarbonate. Sodium chloride was added until saturation. The aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered and the solvents were evaporated. The solid was washed with dichloromethane and dried under vacuum. 35.2 g of the title compound were obtained. Brown solid, ISP-MS: m/e=189.1 ([M+H]+).
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37.6 g
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Synthesis routes and methods III

Procedure details

4-Bromo-3-methoxyaniline (5.0 g, 25 mmol) was added to 48% hydrobromic acid (20 mL), and the reaction mixture was stirred at 80° C. for 16 hr. After completion of the reaction, the mixture was allowed to cool to room temperature, and adjusted to pH 7-8 by adding 8N aqueous sodium hydroxide solution. The mixture was extracted with ethyl acetate, and the obtained organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate, and filtrated. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=10/90→100/0) to give the title compound (2.0 g, 43%) as a white powder.
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43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Liang, Y Tang, X Tang, H Liang, Y Gao… - Chemical and …, 2019 - jstage.jst.go.jp
… The residue was purified by flash chromatography over silica gel (petroleum–EtOAc = 2 : 1) to give 5-amino-2-bromophenol (665 mg, 88%). To a solution of 5-amino-2-bromophenol (55 …
Number of citations: 4 www.jstage.jst.go.jp
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
METHODS Animals, diet and dosage. Doe rabbits (2-3 kg. body wt.) were maintained as described by Bray, Ryman & Thorpe (1947). Compounds were administered by stomach tube …
Number of citations: 22 www.ncbi.nlm.nih.gov
JJ Boruah, SP Das, R Borah, SR Gogoi, NS Islam - Polyhedron, 2013 - Elsevier
A polymer supported peroxomolybdate(VI) compound of the type [MoO 2 (O 2 )(CN) 2 ]–PAN [PAN=poly(acrylonitrile)] (PANMo) was obtained by reacting H 2 MoO 4 with 30% H 2 O 2 …
Number of citations: 42 www.sciencedirect.com
J Šileikytė, J Devereaux, J de Jong… - …, 2019 - Wiley Online Library
Excessive mitochondrial matrix Ca 2+ and oxidative stress leads to the opening of a high‐conductance channel of the inner mitochondrial membrane referred to as the mitochondrial …
安藤眞 - 2008
Number of citations: 5

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